

physical and chemical properties of 4,5-dichloroquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-Dichloroquinoline

Cat. No.: B128104

[Get Quote](#)

An In-depth Technical Guide to 4,5-Dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloroquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Its structure is characterized by a quinoline core with two chlorine atoms substituted at the 4 and 5 positions. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The positions of the chlorine substituents significantly influence the molecule's reactivity and its potential biological applications. Dichloroquinoline isomers are key building blocks in the synthesis of a wide range of biologically active molecules, including those with antimicrobial and antitumor properties. This guide provides a comprehensive overview of the physical, chemical, and biological properties of **4,5-dichloroquinoline**, along with detailed experimental protocols for its analysis.

Core Physical and Chemical Properties

4,5-Dichloroquinoline is typically a pale yellow to brown solid. It exhibits low solubility in water but is soluble in various organic solvents, including ethanol, acetone, chloroform, and ethyl acetate.

Property	Value
Molecular Formula	C ₉ H ₅ Cl ₂ N
Molecular Weight	198.05 g/mol
Melting Point	118 °C
Boiling Point	324.23 °C (rough estimate)
Density	1.4178 g/cm ³ (rough estimate)
Appearance	Off-white to pale beige or yellow powder/crystals
Solubility	Slightly soluble in acetone, chloroform, DMSO, and ethyl acetate
pKa	2.47 ± 0.25 (Predicted)
XLogP3	3.4
CAS Number	21617-18-5

Spectral Data Summary

The structural elucidation of **4,5-dichloroquinoline** is supported by various spectroscopic techniques.

Spectroscopic Data	Key Features
¹ H NMR	The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the quinoline ring system.
¹³ C NMR	The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule, with the chemical shifts influenced by the chlorine and nitrogen atoms.
Infrared (IR) Spectroscopy	The IR spectrum will exhibit characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations within the aromatic quinoline ring.
Mass Spectrometry (MS)	The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of a dichloro-substituted quinoline, with isotopic peaks for chlorine being a key feature.

Experimental Protocols

Synthesis of Dichloroquinoline Derivatives (General Procedure)

While a specific, detailed protocol for the synthesis of **4,5-dichloroquinoline** is not readily available in the reviewed literature, a general method for the synthesis of dichloroquinolines, such as the related 4,7-dichloroquinoline, involves the Gould-Jacobs reaction. This can be adapted, starting with the appropriately substituted aniline. A common final step in producing dichloroquinolines is the chlorination of a hydroxyquinoline precursor.

Example Chlorination Step (adapted from 4,7-dichloroquinoline synthesis):

- To a flask containing a suitable solvent (e.g., toluene), add the corresponding 4-hydroxy-5-chloroquinoline.
- Add phosphorus oxychloride (POCl_3) to the mixture.
- Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture and carefully add it to ice water.
- Neutralize the solution with a base, such as sodium bicarbonate, to precipitate the crude product.
- Collect the solid by filtration, wash with water, and dry.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure dichloroquinoline.[\[1\]](#)[\[2\]](#)

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the solid **4,5-dichloroquinoline** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry vial.[\[3\]](#) Filter the solution through a small plug of cotton or glass wool into a 5 mm NMR tube to remove any particulate matter.[\[3\]](#)[\[4\]](#) The final sample height in the tube should be around 4-5 cm.[\[3\]](#)
- Data Acquisition (^1H NMR):
 - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Allow the sample to equilibrate to the probe temperature (typically 298 K).
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.
 - Typical acquisition parameters include a pulse angle of 30-90 degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[\[3\]](#)

- Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[\[3\]](#) Integrate the peaks to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

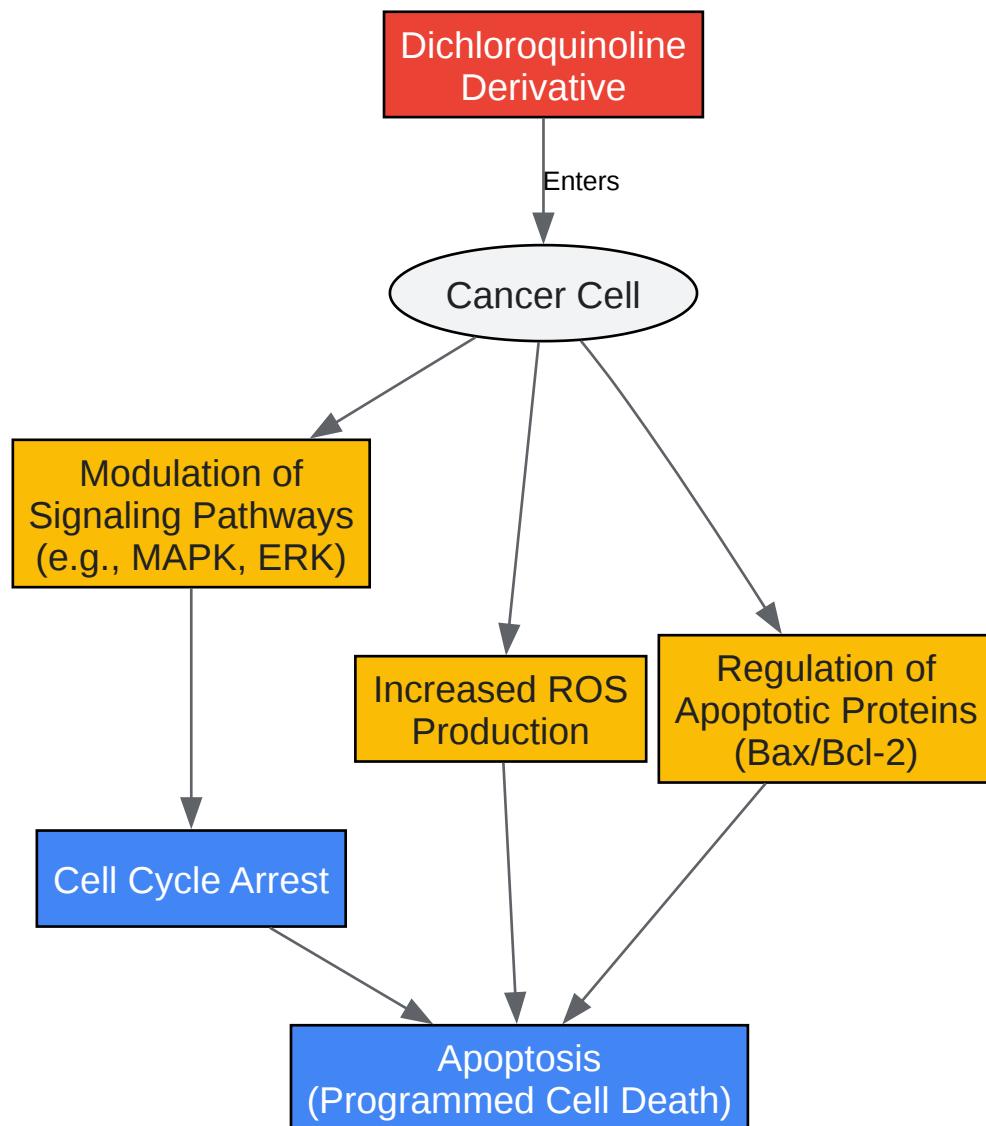
- Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[\[5\]](#) Drop the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[\[5\]](#)
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. If the signal is too weak, add more solution to the plate and re-measure. If the signal is too strong, clean the plate and use a more dilute solution.[\[5\]](#)

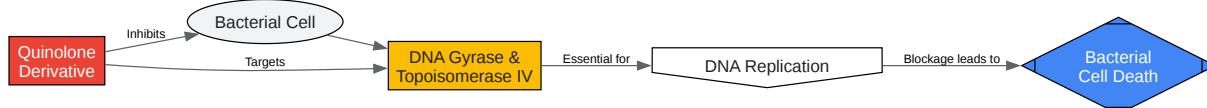
Mass Spectrometry (MS):

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.
- Data Acquisition: Introduce the sample into the mass spectrometer. The choice of ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) will depend on the instrument and the desired information. For EI-MS, the fragmentation pattern will be a key identifier. For ESI-MS, the protonated molecular ion will be prominent.
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic cluster for the molecular ion and any chlorine-containing fragments.[\[6\]](#)[\[7\]](#)

Reactivity and Biological Activity

The chlorine atom at the 4-position of the quinoline ring is highly reactive towards nucleophilic substitution, making **4,5-dichloroquinoline** a versatile intermediate for introducing various functional groups.[\[8\]](#)


Antimicrobial and Antitumor Potential


Quinoline derivatives are known to possess a broad range of biological activities, including antimicrobial and anticancer properties.[9][10]

Antimicrobial Mechanism: The antimicrobial action of some quinolone derivatives, particularly fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[11][12] These enzymes are crucial for DNA replication, and their inhibition leads to the blockage of the replication fork and ultimately cell death.[11][12]

Antitumor Mechanism: The anticancer effects of quinoline derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[13][14] Some derivatives have been shown to modulate key signaling pathways involved in tumor growth and survival, such as the MAPK and ERK1/JMK pathways.[9] They can also lead to an increase in intracellular reactive oxygen species (ROS) and modulate the expression of apoptotic proteins like Bax and Bcl-2.[13]

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. youtube.com [youtube.com]
- 7. google.com [google.com]
- 8. benchchem.com [benchchem.com]
- 9. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives as antitumor agents: in vitro and in vivo antitumor

activity, cell cycle arrest and apoptotic response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of 4,5-dichloroquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128104#physical-and-chemical-properties-of-4-5-dichloroquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com